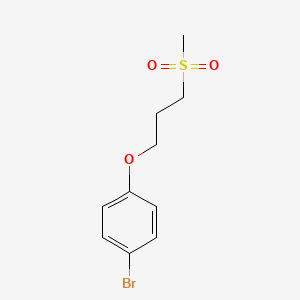
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene is an organic compound with the molecular formula C10H13BrO3S. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and a 3-(methylsulfonyl)propoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene can be synthesized through a multi-step process. One common method involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromoanisole: 4-bromophenol is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 1-bromo-4-(3-hydroxypropoxy)benzene: 4-bromoanisole is reacted with 3-chloropropanol in the presence of a base like sodium hydride to form 1-bromo-4-(3-hydroxypropoxy)benzene.
Formation of this compound: The final step involves the oxidation of the hydroxyl group to a sulfone group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include 1-azido-4-(3-(methylsulfonyl)propoxy)benzene, 1-thio-4-(3-(methylsulfonyl)propoxy)benzene, and 1-alkoxy-4-(3-(methylsulfonyl)propoxy)benzene.
Oxidation: The major product is this compound sulfone.
Reduction: The major product is 4-(3-(methylsulfonyl)propoxy)benzene.
Scientific Research Applications
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-(3-(methylsulfonyl)propoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(methylsulfonyl)benzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Bromo-4-(3-hydroxypropoxy)benzene: Contains a hydroxyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
4-Bromophenyl methyl sulfone: Similar structure but lacks the propoxy group, limiting its use in certain synthetic applications.
The unique combination of the bromine atom, methylsulfonyl group, and propoxy group in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-4-(3-methylsulfonylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-15(12,13)8-2-7-14-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRYWIRQCLSBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














